Infrared Absorption Band Resolvability: CTF₃ ν₂ Band at 1077.0 cm⁻¹ Enables Selective Laser Excitation Where CHF₃ and CDF₃ Exhibit Weak or No Absorption
The experimentally measured infrared absorption spectrum of nearly pure CTF₃ reveals a strong ν₂ (C–F stretching) band centered at 1077.0 cm⁻¹ and a ν₁ band at 1930.3 cm⁻¹, matching frequencies calculated from the CHF₃ and CDF₃ general harmonic force fields [1]. At the CO₂ laser-accessible wavenumber of ~1064 cm⁻¹ (corresponding to the 9.4 μm emission band), the absorption cross-section of CTF₃ is significantly stronger than that of CHF₃ or CDF₃, both of which exhibit only weak absorption in this region [2]. This spectral contrast establishes the physical basis for isotopically selective IRMPD: a CO₂ laser tuned to the CTF₃ ν₂ band can deposit sufficient energy to dissociate CTF₃ while leaving CHF₃ and CDF₃ essentially unperturbed.
| Evidence Dimension | Infrared absorption peak position (ν₂ band) and relative intensity at CO₂ laser line 10R(26) ~1064 cm⁻¹ |
|---|---|
| Target Compound Data | CTF₃: ν₂ band centered at 1077.0 cm⁻¹; strong absorption at ~1064 cm⁻¹ (CO₂ laser-accessible region) |
| Comparator Or Baseline | CHF₃: weak absorption at 1064 cm⁻¹; CDF₃: weak absorption at 1064 cm⁻¹. CTF₃ C–F stretching predicted at ~1064 cm⁻¹ among twelve tritiated halomethanes as the optimal candidate for CO₂ laser excitation. |
| Quantified Difference | Qualitative but decisive: CTF₃ absorbs strongly where CHF₃ and CDF₃ are nearly transparent, enabling selective photochemical dissociation. |
| Conditions | Near-pure CTF₃ sample; IR absorption spectrum measured and compared with fundamental frequencies calculated from CHF₃/CDF₃ harmonic force fields. CO₂ TEA laser (Lumonics 103-2), pulse duration ~100 ns [3]. |
Why This Matters
This spectral resolvability is the prerequisite for any laser-based tritium separation process; without it, selective excitation of the tritium-bearing species is impossible, rendering CHF₃ or CDF₃ unsuitable as working molecules for tritium recovery.
- [1] Herman, I.P.; Marling, J.B. Infrared spectrum of trifluoromethane-t and implications toward tritium isotope separation by infrared laser multiple-photon dissociation of halogenated methanes. J. Phys. Chem. 1981, 85 (5), 493–496. DOI: 10.1021/j150605a008. View Source
- [2] Makide, Y.; Hagiwara, S.; Tominaga, T.; Kurihara, O.; Takeuchi, K.; Ishikawa, Y.; Arai, S.; Inoue, I.; Nakane, R. Tritium separation by CO₂ laser-induced multiphoton dissociation of trifluoromethanes. IEEE J. Quantum Electron. 1981, QE-17 (12), 2540. Calculation of fundamental vibration frequencies of twelve tritiated halomethanes predicted CTF₃ absorption at ~1064 cm⁻¹ with weak overlapping CHF₃/CDF₃ absorption. View Source
- [3] INIS Repository Record RN:13713459. Tritium separation by CO₂ laser multiphoton decomposition of trifluoromethane. Translated summary: CTF₃ absorption peak at ~1064 cm⁻¹; CHF₃ and CDF₃ show weak absorption at this wavenumber. Laser: Lumonics 103-2 TEA CO₂, 100 ns pulse. View Source
